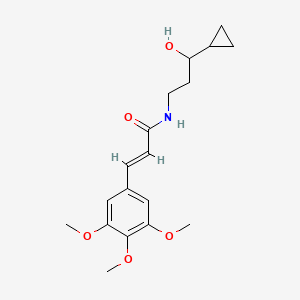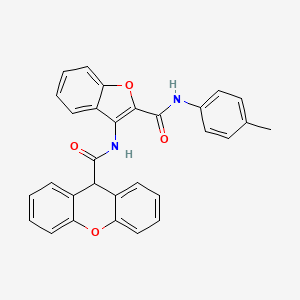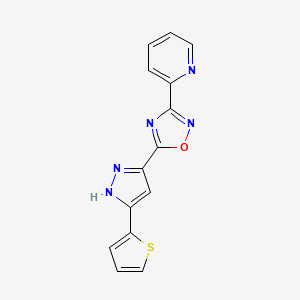
3-(pyridin-2-yl)-5-(3-(thiophen-2-yl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(pyridin-2-yl)-5-(3-(thiophen-2-yl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a heterocyclic organic molecule that contains a pyridine, a pyrazole, a thiophene, and an oxadiazole ring in its structure.
Mecanismo De Acción
The mechanism of action of 3-(pyridin-2-yl)-5-(3-(thiophen-2-yl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole is not fully understood. However, studies have shown that this compound can inhibit the activity of certain enzymes and proteins, which are involved in various cellular processes.
Biochemical and Physiological Effects:
Studies have shown that 3-(pyridin-2-yl)-5-(3-(thiophen-2-yl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole can have various biochemical and physiological effects, including:
1. Inhibition of Cancer Cell Growth: This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
2. Anti-inflammatory Effects: Studies have shown that 3-(pyridin-2-yl)-5-(3-(thiophen-2-yl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole can reduce inflammation by inhibiting the activity of certain enzymes and proteins.
3. Antimicrobial Effects: This compound has been shown to have antimicrobial effects by inhibiting the growth of various bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-(pyridin-2-yl)-5-(3-(thiophen-2-yl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole in lab experiments is its potential applications in various fields of scientific research, including cancer research, anti-inflammatory agents, and antimicrobial agents. However, one of the limitations of using this compound is its complex synthesis method, which can make it difficult to obtain in large quantities.
Direcciones Futuras
There are several future directions for the research on 3-(pyridin-2-yl)-5-(3-(thiophen-2-yl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole, including:
1. Development of Novel Therapeutic Agents: Further research can be conducted to develop novel therapeutic agents based on the structure of 3-(pyridin-2-yl)-5-(3-(thiophen-2-yl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole.
2. Mechanistic Studies: Further studies can be conducted to understand the mechanism of action of this compound and its effects on various cellular processes.
3. Optimization of
In Vivo
Studies: Further studies can be conducted to evaluate the efficacy and safety of this compound in animal models.
Métodos De Síntesis
Research can be conducted to optimize the synthesis method of 3-(pyridin-2-yl)-5-(3-(thiophen-2-yl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole, which can make it easier to obtain in large quantities.
4.
Aplicaciones Científicas De Investigación
3-(pyridin-2-yl)-5-(3-(thiophen-2-yl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole has been studied for its potential applications in various fields of scientific research. Some of the areas where this compound has shown promising results include:
1. Cancer Research: Studies have shown that 3-(pyridin-2-yl)-5-(3-(thiophen-2-yl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole has anticancer properties and can inhibit the growth of cancer cells.
2. Anti-inflammatory Agents: This compound has also been studied for its anti-inflammatory properties and has shown to reduce inflammation in various animal models.
3. Antimicrobial Agents: Studies have shown that 3-(pyridin-2-yl)-5-(3-(thiophen-2-yl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole has antimicrobial properties and can inhibit the growth of various bacteria and fungi.
Propiedades
IUPAC Name |
3-pyridin-2-yl-5-(5-thiophen-2-yl-1H-pyrazol-3-yl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N5OS/c1-2-6-15-9(4-1)13-16-14(20-19-13)11-8-10(17-18-11)12-5-3-7-21-12/h1-8H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQYOMCXSJGRQDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NOC(=N2)C3=NNC(=C3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(pyridin-2-yl)-5-(3-(thiophen-2-yl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

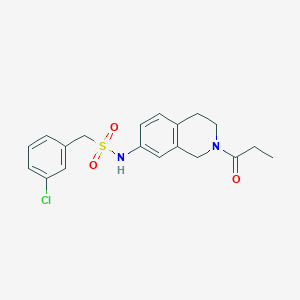
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-methyl-N-{[(4-methylphenyl)carbamoyl]methyl}propanamide](/img/structure/B2895198.png)
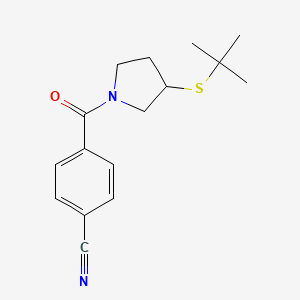
![1-(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)-2-(benzylthio)ethanone](/img/structure/B2895203.png)

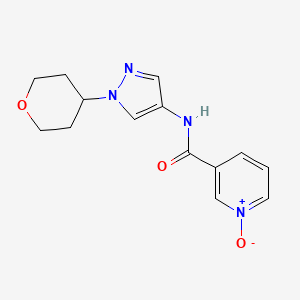
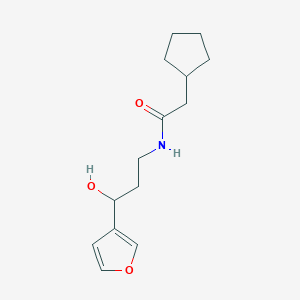

![4-[(E)-1-(dimethylamino)ethylidene]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B2895213.png)
![N-(4-ethylphenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2895214.png)

![1-(2,6-dimethylmorpholino)-2-(2-(ethylsulfonyl)-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B2895216.png)
